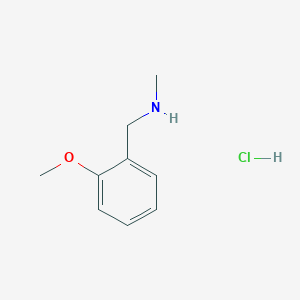

1-(2-甲氧基苯基)-N-甲基甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an analytical reference standard categorized as a piperazine . This compound is intended for research and forensic applications .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is represented by the formula C11H16N2O • HCl . The InChI code for this compound is InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride include a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .科学研究应用

含磷聚合物在生物医学应用中的应用

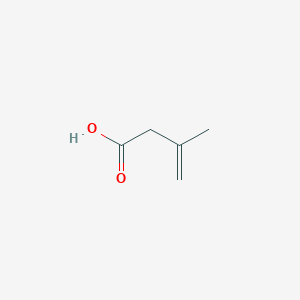

一个可能与您的询问范围更广泛相关的潜在研究领域是含磷聚合物在生物医学领域的开发和应用。这些材料因其生物相容性、血液相容性和抗蛋白质吸附性而受到关注,使其适用于包括牙科、再生医学和药物输送在内的各种医疗应用。该类别中一种值得注意的化合物是 2-甲基丙烯酰氧基乙基磷酸胆碱 (MPC),它模拟磷脂的结构,为含有磷酸胆碱的(共)聚合物的开发提供了有希望的前景 (Monge 等人,2011)。

相关化合物的毒性

代 substituted 安非他命的毒性,例如甲基苯丙胺 (METH) 和甲苯二氧基甲基苯丙胺 (MDMA),已得到广泛研究。这些物质会导致脑多巴胺和血清素长期缺乏,以及其他影响,突出了了解相关化合物神经化学影响的重要性 (Seiden, Lew, & Malberg, 2009)。

作用机制

Target of Action

It is related to urapidil, a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and can cross the blood-brain barrier to activate the 5HT-1A receptor .

Mode of Action

Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Urapidil’s unique mechanism can prevent reflex tachycardia in patients .

Result of Action

Its related compound urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .

Action Environment

The synthesis of related compounds involves specific conditions such as the use of certain catalysts and solvents .

属性

IUPAC Name |

1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSDCCXFZHIKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

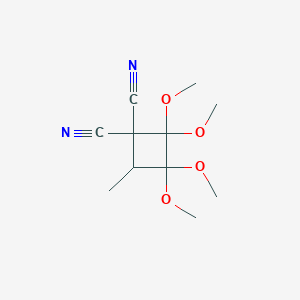

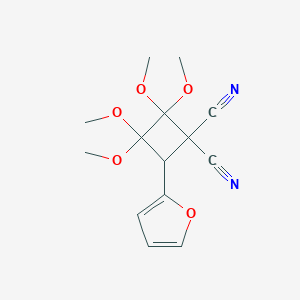

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)

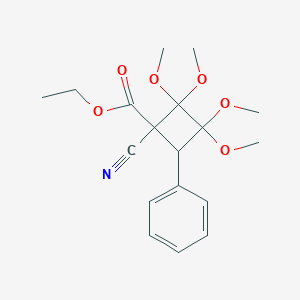

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)